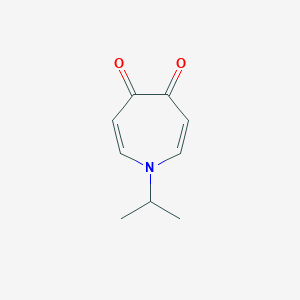
1-Propan-2-ylazepine-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propan-2-ylazepine-4,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives related to 1-Propan-2-ylazepine-4,5-dione. For instance, compounds derived from similar structures have been evaluated for their efficacy against various cancer cell lines. One significant finding was the identification of pyrano[2,3-d]pyrimidine-2,4-dione derivatives that act as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms in cancer cells. These inhibitors can enhance the effectiveness of DNA-damaging agents used in cancer therapy by disrupting the cancer cell's ability to repair DNA damage, leading to increased cell death and reduced tumor growth .
Table 1: Summary of Antitumor Studies on Related Compounds
| Compound Type | Target Enzyme/Activity | Cell Lines Tested | Key Findings |
|---|---|---|---|
| Pyrano[2,3-d]pyrimidine derivatives | PARP-1 Inhibition | MCF-7, HCT116 | Promising anti-proliferative activity |
| 1,4-Benzodiazepine derivatives | Protein Synthesis Inhibition | NCI-H522 (lung cancer) | Induced cell cycle arrest and apoptosis |
Organic Synthesis
In addition to medicinal applications, this compound serves as a valuable intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations that can lead to the synthesis of more complex molecules.
Table 2: Synthetic Transformations Involving this compound
| Reaction Type | Conditions | Products Obtained |
|---|---|---|
| Dakin−West Reaction | Acidic conditions | Oxazole derivatives |
| Diazotization | Sodium nitrite + HCl | Hydroxy derivatives |
Versatile Building Block
The compound can also be utilized as a building block for synthesizing other biologically active compounds. For example, modifications can lead to the development of new antitumor agents or other therapeutic molecules with enhanced efficacy and reduced toxicity .
Propriétés
Numéro CAS |
162712-49-4 |
|---|---|
Formule moléculaire |
C9H11NO2 |
Poids moléculaire |
165.19 g/mol |
Nom IUPAC |
1-propan-2-ylazepine-4,5-dione |
InChI |
InChI=1S/C9H11NO2/c1-7(2)10-5-3-8(11)9(12)4-6-10/h3-7H,1-2H3 |
Clé InChI |
PKALNGSCMOVLQZ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C=CC(=O)C(=O)C=C1 |
SMILES canonique |
CC(C)N1C=CC(=O)C(=O)C=C1 |
Synonymes |
1H-Azepine-4,5-dione,1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















